N'-(1-phenylethylidene)benzenesulfonohydrazide chemical structure
N'-(1-phenylethylidene)benzenesulfonohydrazide chemical structure
An In-depth Technical Guide to the Chemical Structure of N'-(1-phenylethylidene)benzenesulfonohydrazide
Introduction: Unveiling a Key Sulfonohydrazone
N'-(1-phenylethylidene)benzenesulfonohydrazide is a distinct chemical entity belonging to the sulfonohydrazide family, which are derivatives of sulfonic acids. Structurally, it is classified as a Schiff base, specifically a sulfonylhydrazone, formed from the condensation of benzenesulfonohydrazide and acetophenone.[1] Schiff bases are characterized by the azomethine group (C=N) and are pivotal in medicinal and pharmaceutical research due to their wide spectrum of biological activities.[2] Compounds incorporating the sulfonamide (SO₂NH₂) or related sulfonohydrazide moiety are known as "sulfa drugs" and have a long history as potent antimicrobial agents.[1][3] The conjugation of the benzenesulfonyl group with the phenylethylidene hydrazone creates a molecule of significant interest for researchers in synthetic chemistry and drug development, owing to its potential applications stemming from the combined structural features of its parent molecules. This guide provides a detailed exploration of its synthesis, structural confirmation, and physicochemical properties.
Synthesis: The Formation of the Azomethine Linkage
The synthesis of N'-(1-phenylethylidene)benzenesulfonohydrazide is a classic example of Schiff base formation, achieved through the condensation reaction between a primary amine (benzenesulfonohydrazide) and a carbonyl compound (acetophenone).[1] This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration to form the stable imine (or azomethine) linkage.
The rationale for this synthetic approach lies in its efficiency and the relative stability of the resulting C=N double bond, especially when conjugated with aromatic systems, as is the case here.[1] The reaction is often catalyzed by a few drops of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazide nitrogen.
Experimental Protocol: Synthesis of N'-(1-phenylethylidene)benzenesulfonohydrazide
This protocol outlines a standard laboratory procedure for the synthesis.
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.72 g (0.01 mol) of benzenesulfonohydrazide in 30 mL of ethanol. Stir the mixture until the solid is completely dissolved.
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Addition of Carbonyl: To this solution, add 1.20 mL (0.01 mol) of acetophenone.
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Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The use of an acid catalyst is a common strategy to accelerate the formation of the imine by activating the carbonyl group.[1]
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Reaction: Reflux the mixture for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
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Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Drying: Dry the purified product, N'-(1-phenylethylidene)benzenesulfonohydrazide, in a vacuum oven.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Chemical structure of N'-(1-phenylethylidene)benzenesulfonohydrazide.
Spectroscopic Data Analysis
The following tables summarize the expected spectroscopic data for the structural confirmation of the title compound. This data is predictive, based on characteristic values for the functional groups present and analysis of similar sulfonohydrazide structures. [4][5] Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet | 1H | N-H proton |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic Protons (ortho to SO₂) |
| ~7.4 - 7.7 | Multiplet | 5H | Aromatic Protons (Phenyl from acetophenone) |
| ~7.2 - 7.4 | Multiplet | 3H | Aromatic Protons (meta, para to SO₂) |
| ~2.3 - 2.5 | Singlet | 3H | Methyl Protons (-C=N-CH₃) |
Rationale: The N-H proton is expected to be significantly deshielded and appear as a broad singlet. Aromatic protons ortho to the electron-withdrawing sulfonyl group will be shifted downfield compared to the other aromatic protons. The methyl group attached to the imine carbon appears as a sharp singlet in the aliphatic region. [5] Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=N (Imine Carbon) |
| ~135 - 145 | Aromatic Carbons (ipso-carbons) |
| ~120 - 135 | Aromatic Carbons (CH) |
| ~15 - 20 | Methyl Carbon (-CH₃) |
Rationale: The imine carbon (C=N) is characteristically found in the 160-165 ppm range. The various aromatic carbons will appear between 120-145 ppm, with their exact shifts influenced by their position relative to the substituents. [4][5] Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 - 3300 | N-H Stretch | -NH- |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~1620 - 1640 | C=N Stretch | Imine (Azomethine) |
| ~1330 - 1360 | Asymmetric S=O Stretch | Sulfonyl |
| ~1150 - 1180 | Symmetric S=O Stretch | Sulfonyl |
Rationale: The presence of a band around 3250 cm⁻¹ is indicative of the N-H group. A sharp absorption in the 1620-1640 cm⁻¹ region is a hallmark of the C=N imine bond. The strong, distinct peaks for the symmetric and asymmetric stretching of the S=O bonds are definitive for the sulfonyl group. [6][7] Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 274.34 g/mol |
| Expected [M]⁺ Peak | m/z 274 |
Rationale: High-resolution mass spectrometry would confirm the elemental composition, while the molecular ion peak at m/z 274 would correspond to the mass of the parent molecule, confirming its molecular weight.
Physicochemical Properties and Potential Applications
N'-(1-phenylethylidene)benzenesulfonohydrazide is typically a stable, crystalline solid at room temperature. Its structure, featuring two aromatic rings and a polar sulfonohydrazide core, suggests solubility in common organic solvents like DMSO, DMF, and alcohols, but limited solubility in water. [4] The broader class of sulfonamide and hydrazone derivatives has been extensively investigated for a wide range of biological activities. [4][8]These include:
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Antimicrobial and Antifungal Activity: The sulfonamide moiety is a well-established pharmacophore for inhibiting microbial growth. [3][9]* Anti-inflammatory and Analgesic Properties: Certain sulfonohydrazide derivatives have shown potential as anti-inflammatory agents. [10][11]* Anticancer Activity: The Schiff base linkage in conjunction with other aromatic systems is a feature in many compounds investigated for their antitumor properties. [4][12] The specific biological profile of N'-(1-phenylethylidene)benzenesulfonohydrazide warrants further investigation, but its structural motifs place it within a class of compounds of high interest to medicinal chemists and drug development professionals.
Conclusion
The chemical structure of N'-(1-phenylethylidene)benzenesulfonohydrazide is definitively established through a logical and efficient synthetic pathway involving the condensation of benzenesulfonohydrazide and acetophenone. Its molecular architecture is rigorously confirmed by a suite of spectroscopic methods, including NMR, FT-IR, and Mass Spectrometry, which together provide an unambiguous fingerprint of its atomic arrangement and functional groups. As a member of the sulfonohydrazone class, this compound represents a valuable scaffold for further chemical modification and biological evaluation in the pursuit of novel therapeutic agents.
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